molecular formula C5H10ClNO B13981507 Tert-butylcarbamyl chloride CAS No. 41891-21-8

Tert-butylcarbamyl chloride

Cat. No.: B13981507
CAS No.: 41891-21-8
M. Wt: 135.59 g/mol
InChI Key: SOKLOIZUKQMJKQ-UHFFFAOYSA-N
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Description

Tert-butylcarbamyl chloride is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group attached to a carbamyl chloride moiety. This compound is of significant interest in organic synthesis due to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butylcarbamyl chloride can be synthesized through the reaction of tert-butylamine with phosgene. The reaction typically occurs under controlled conditions to ensure safety and efficiency. The general reaction is as follows:

(CH3)3CNH2+COCl2(CH3)3CNC(O)Cl+HCl\text{(CH}_3\text{)}_3\text{CNH}_2 + \text{COCl}_2 \rightarrow \text{(CH}_3\text{)}_3\text{CNC(O)Cl} + \text{HCl} (CH3​)3​CNH2​+COCl2​→(CH3​)3​CNC(O)Cl+HCl

Industrial Production Methods

In industrial settings, the production of this compound involves the use of large-scale reactors and stringent safety protocols due to the hazardous nature of phosgene. The process is optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Tert-butylcarbamyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form corresponding carbamates.

    Hydrolysis: In the presence of water, it hydrolyzes to form tert-butylamine and carbon dioxide.

    Reduction: It can be reduced to tert-butylamine using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols

    Reducing Agents: Lithium aluminum hydride

    Hydrolysis Conditions: Aqueous medium

Major Products Formed

    Carbamates: Formed through substitution reactions

    Tert-butylamine: Formed through hydrolysis and reduction

Scientific Research Applications

Tert-butylcarbamyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the modification of biomolecules for studying biological processes.

    Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of carbamate-based drugs.

    Industry: Applied in the production of agrochemicals and polymers.

Mechanism of Action

The mechanism of action of tert-butylcarbamyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of carbamates. This reactivity is harnessed in various synthetic applications.

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl chloride
  • Tert-butylamine
  • Tert-butyl isocyanate

Comparison

Tert-butylcarbamyl chloride is unique due to its dual functionality as both a carbamate and a chloride. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds like tert-butyl chloride, which primarily undergoes substitution reactions, or tert-butylamine, which is mainly involved in nucleophilic addition reactions.

Properties

IUPAC Name

N-tert-butylcarbamoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO/c1-5(2,3)7-4(6)8/h1-3H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOKLOIZUKQMJKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70629429
Record name tert-Butylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41891-21-8
Record name tert-Butylcarbamyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70629429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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